molecular formula C12H26O4 B12683153 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL CAS No. 95873-45-3

2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL

Cat. No.: B12683153
CAS No.: 95873-45-3
M. Wt: 234.33 g/mol
InChI Key: HJOGMSDBCIAOPG-UHFFFAOYSA-N
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Description

2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL is a chemical compound with the molecular formula C12H26O4 and a molecular weight of 234.33244 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL typically involves the reaction of butoxyethanol with propylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the following steps:

    Reaction of Butoxyethanol with Propylene Oxide: This step forms the intermediate compound, which is then further reacted to form the final product.

    Purification: The crude product is purified using distillation or recrystallization techniques to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process is continuously monitored to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of coatings, adhesives, and other industrial products due to its solvent properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, such as its use in drug delivery or as a solvent in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

95873-45-3

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

IUPAC Name

2-[1-(2-butoxyethoxy)propan-2-yloxy]propan-1-ol

InChI

InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-11(2)9-13/h11-13H,4-10H2,1-3H3

InChI Key

HJOGMSDBCIAOPG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCC(C)OC(C)CO

Origin of Product

United States

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